1-Methyl-3-phenyl-1,8-naphthyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-phenyl-1,8-naphthyridin-2(1H)-one is a heterocyclic compound that belongs to the naphthyridine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a naphthyridine core with a methyl group at position 1 and a phenyl group at position 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-phenyl-1,8-naphthyridin-2(1H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 2-aminonicotinic acid with benzaldehyde in the presence of a suitable catalyst can lead to the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-phenyl-1,8-naphthyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can lead to the formation of reduced naphthyridine analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the naphthyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Methyl-3-phenyl-1,8-naphthyridin-2(1H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other biomolecules. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-phenylquinolin-2(1H)-one: Similar structure but with a quinoline core.
1-Methyl-3-phenylisoquinolin-2(1H)-one: Similar structure but with an isoquinoline core.
Uniqueness
1-Methyl-3-phenyl-1,8-naphthyridin-2(1H)-one is unique due to its specific naphthyridine core, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
148244-91-1 |
---|---|
Molecular Formula |
C15H12N2O |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
1-methyl-3-phenyl-1,8-naphthyridin-2-one |
InChI |
InChI=1S/C15H12N2O/c1-17-14-12(8-5-9-16-14)10-13(15(17)18)11-6-3-2-4-7-11/h2-10H,1H3 |
InChI Key |
XJMXZQVIWNNCRV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC=N2)C=C(C1=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.